1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol
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Overview
Description
1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol is a complex organic compound featuring a cyclopropyl group, a pyrrole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol typically involves multiple steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Benzoylation of piperazine: Piperazine is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzoylated piperazine.
Coupling of the pyrrole and benzoylated piperazine: This step involves the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the pyrrole and benzoylated piperazine.
Introduction of the cyclopropyl group: This can be done through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Final assembly: The final step involves the coupling of the cyclopropyl group with the previously formed intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: Its interactions with various biological targets can be studied to understand its potential as a therapeutic agent.
Chemical Biology: It can be used as a probe to study the function of specific proteins or pathways in cells.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-cyclopropyl-2-(4-pyridinyl)ethanone: Similar in structure but lacks the piperazine and pyrrole moieties.
4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: Contains a cyclopropyl group and a heterocyclic ring but differs in the overall structure.
Uniqueness
1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol is unique due to the combination of its cyclopropyl, pyrrole, and piperazine moieties, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-19(16-3-4-16)15-21-11-13-23(14-12-21)20(25)17-5-7-18(8-6-17)22-9-1-2-10-22/h1-2,5-10,16,19,24H,3-4,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVDVCZMPPINPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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